molecular formula C24H16N2O6S2 B11764439 Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis- CAS No. 98240-12-1

Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis-

Cat. No.: B11764439
CAS No.: 98240-12-1
M. Wt: 492.5 g/mol
InChI Key: FHWUTUVZPFPQTF-UHFFFAOYSA-N
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Description

2,2’-(1,10-Phenanthroline-4,7-diyl)dibenzenesulfonic acid is a complex organic compound with the molecular formula C24H16N2O6S2 and a molecular weight of 492.52 g/mol . This compound is a derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its strong chelating properties. The addition of benzenesulfonic acid groups enhances its solubility and reactivity, making it useful in various scientific applications.

Preparation Methods

The synthesis of 2,2’-(1,10-Phenanthroline-4,7-diyl)dibenzenesulfonic acid typically involves the reaction of 1,10-phenanthroline with benzenesulfonic acid derivatives under controlled conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the sulfonation process. The reaction is carried out at elevated temperatures to ensure complete sulfonation of the phenanthroline ring . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

2,2’-(1,10-Phenanthroline-4,7-diyl)dibenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2,2’-(1,10-Phenanthroline-4,7-diyl)dibenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1,10-Phenanthroline-4,7-diyl)dibenzenesulfonic acid primarily involves its ability to chelate metal ions. The phenanthroline ring system provides a rigid framework that can coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and electronic processes. The sulfonic acid groups enhance the solubility and reactivity of the compound, facilitating its interactions with metal ions and other molecules .

Comparison with Similar Compounds

Similar compounds to 2,2’-(1,10-Phenanthroline-4,7-diyl)dibenzenesulfonic acid include:

The uniqueness of 2,2’-(1,10-Phenanthroline-4,7-diyl)dibenzenesulfonic acid lies in its enhanced solubility and reactivity due to the presence of sulfonic acid groups, making it more versatile in various scientific and industrial applications.

Properties

CAS No.

98240-12-1

Molecular Formula

C24H16N2O6S2

Molecular Weight

492.5 g/mol

IUPAC Name

2-[7-(2-sulfophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonic acid

InChI

InChI=1S/C24H16N2O6S2/c27-33(28,29)21-7-3-1-5-17(21)15-11-13-25-23-19(15)9-10-20-16(12-14-26-24(20)23)18-6-2-4-8-22(18)34(30,31)32/h1-14H,(H,27,28,29)(H,30,31,32)

InChI Key

FHWUTUVZPFPQTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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